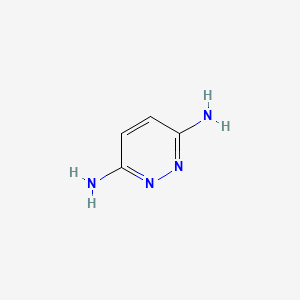

Pyridazine-3,6-diamine

Descripción general

Descripción

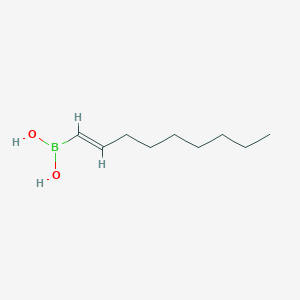

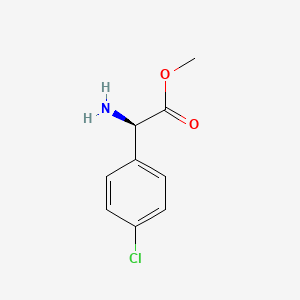

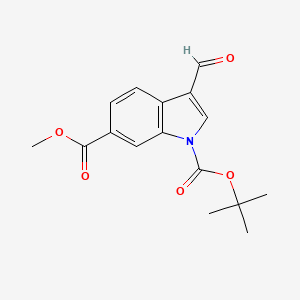

Pyridazine-3,6-diamine is a chemical compound with the molecular formula C4H6N4 and a molecular weight of 110.12 . It is also known by its English name Pyridazine-3,6-diamine .

Synthesis Analysis

Pyridazine synthesis involves various methods. One approach is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular structure of Pyridazine-3,6-diamine is characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 2 .Chemical Reactions Analysis

Pyridazine-3,6-diamine can participate in various chemical reactions. For instance, it can undergo aza-Diels-Alder reaction with 1,2,3-triazines to synthesize 6-aryl-pyridazin-3-amines .Aplicaciones Científicas De Investigación

Synthesis Techniques

Facile synthesis techniques for substituted pyridazine-3,6-diamines have been developed, leveraging the unreactive nature of the pyridazine 3-amino group, which negates the need for an additional protecting group in transformation processes. For instance, the use of a Buchwald protocol allows for the synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines, demonstrating significant advances in medicinal chemistry scaffolds due to their synthetic tractability (Wlochal & Bailey, 2015).

Material Science Applications

In material science, pyridazine-containing compounds have contributed to the development of novel polyimides and other polymers with desirable properties such as high thermal resistance, good mechanical properties, and outstanding optical clarity. A specific example includes the synthesis of polyimides derived from 3,6-bis(4-aminophenoxy)pyridazine, highlighting their potential in creating strong, flexible films with excellent thermal stability (Guan et al., 2014).

Catalysis and Chemical Reactions

Pyridazine-3,6-diamine derivatives have been utilized in catalysis, demonstrating their role in facilitating water oxidation reactions. The development of ruthenium complexes incorporating pyridazine ligands showcases the potential of these compounds in enhancing the efficiency of water oxidation, a critical reaction for energy conversion and storage (Zong & Thummel, 2005).

Explosive Materials

Exploring the nitrogen-rich nature of pyridazine derivatives, research has identified tetrazolo[1,5-b]pyridazine as a promising building block for advanced energetic materials. These compounds exhibit superior detonation performance and thermal stability, marking them as potential candidates for green primary explosives (Huang et al., 2020).

Medicinal Chemistry

In the realm of medicinal chemistry, N3, N6-diphenylpyridazine-3,6-diamine derivatives have been synthesized and evaluated for their antimicrobial activity, particularly as dihydrofolate reductase inhibitors. This study underlines the broad-spectrum antimicrobial potential of pyridazine analogs, contributing to the development of new pharmaceutical compounds (Javed, Sapra, & Alam, 2018).

Safety And Hazards

Direcciones Futuras

Pyridazine and its derivatives, including Pyridazine-3,6-diamine, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . This suggests that this compound and its derivatives could be further explored for their therapeutic benefits .

Propiedades

IUPAC Name |

pyridazine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGSOPZZJKIXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423365 | |

| Record name | Pyridazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazine-3,6-diamine | |

CAS RN |

61070-99-3 | |

| Record name | Pyridazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)